molecular formula C9H7ClFNO5 B186884 2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate CAS No. 153471-75-1

2-Chloro-4-fluoro-5-nitrophenyl ethyl carbonate

Cat. No. B186884
Key on ui cas rn: 153471-75-1
M. Wt: 263.6 g/mol
InChI Key: BGMMWAHLBZGOBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07915411B2

Procedure details

To a solution of the product from Example 73B (0.87 g, 3.30 mmol) in methanol (20 mL) and water (1 mL) was added sodium bicarbonate (2.22 g, 26.4 mmol) and the mixture stirred at room temperature for 16 hours. The methanol was then removed under vacuum, dichloromethane (20 mL) was added to the mixture, the organic solution was washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to provide the title product (0.62 g, 98%).
Quantity
0.87 g
Type
reactant
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
C(OC(=O)[O:5][C:6]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[C:9]([F:15])=[CH:8][C:7]=1[Cl:16])C.C(=O)(O)[O-].[Na+]>CO.O>[Cl:16][C:7]1[CH:8]=[C:9]([F:15])[C:10]([N+:12]([O-:14])=[O:13])=[CH:11][C:6]=1[OH:5] |f:1.2|

Inputs

Step One
Name
Quantity
0.87 g
Type
reactant
Smiles
C(C)OC(OC1=C(C=C(C(=C1)[N+](=O)[O-])F)Cl)=O
Name
Quantity
2.22 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The methanol was then removed under vacuum, dichloromethane (20 mL)
ADDITION
Type
ADDITION
Details
was added to the mixture
WASH
Type
WASH
Details
the organic solution was washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)F)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 0.62 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.